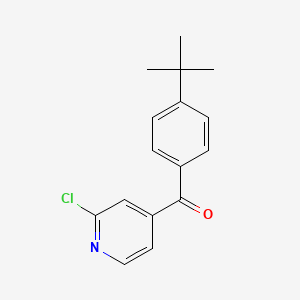

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol. It is an intermediate used in the synthesis of Pyrimorph, a novel fungicide. The compound is characterized by its yellow oil appearance and solubility in dichloromethane.

Métodos De Preparación

The synthesis of (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone involves several steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-chloropyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fungicides like Pyrimorph.

Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone involves its role as an intermediate in the synthesis of Pyrimorph. Pyrimorph targets the cell membrane of fungi, disrupting their growth and reproduction. The molecular pathways involved include inhibition of sterol biosynthesis, which is crucial for maintaining cell membrane integrity in fungi.

Comparación Con Compuestos Similares

Similar compounds to (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone include:

(4-Tert-butylphenyl)(2-chloropyridin-3-yl)methanone: Differing in the position of the chlorine atom on the pyridine ring.

(4-Tert-butylphenyl)(2-bromopyridin-4-yl)methanone: Substituting chlorine with bromine.

(4-Tert-butylphenyl)(2-fluoropyridin-4-yl)methanone: Substituting chlorine with fluorine.

The uniqueness of this compound lies in its specific structure, which makes it an effective intermediate for synthesizing Pyrimorph.

Actividad Biológica

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone, also known as a derivative of pyridinyl ketones, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its antifungal and antibacterial properties, making it a candidate for further pharmaceutical development.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring and a chlorinated pyridine moiety. This unique structure contributes to its biological activity and allows it to function as an intermediate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Property | Description |

|---|---|

| Chemical Formula | C14H14ClN0 |

| Molecular Weight | 247.72 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of Pyrimorph, a known fungicide. Pyrimorph acts by disrupting fungal cell membrane integrity through the inhibition of sterol biosynthesis, which is crucial for maintaining cell membrane structure in fungi.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For example, studies have shown that the compound can effectively inhibit the growth of various fungal strains, suggesting its potential use in treating fungal infections.

Antibacterial Activity

In addition to antifungal properties, this compound has demonstrated antibacterial activity against several bacterial strains. This broad-spectrum activity makes it a promising candidate for the development of new antibacterial agents.

Case Studies

- Antifungal Efficacy : In vitro studies highlighted that derivatives of this compound showed IC50 values comparable to established antifungal agents against Candida albicans and Aspergillus niger, indicating potent antifungal activity.

- Antibacterial Screening : A study evaluating the antibacterial efficacy against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited significant inhibition zones in agar diffusion assays, supporting its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| (4-Tert-butylphenyl)(2-chloropyridin-3-yl)methanone | Moderate antibacterial | Chlorine position affects activity |

| (4-Tert-butylphenyl)(2-bromopyridin-4-yl)methanone | Lower antifungal | Bromine substitution reduces efficacy |

| (4-Tert-butylphenyl)(2-fluoropyridin-4-yl)methanone | Similar antifungal | Fluorine substitution shows comparable activity |

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Further elucidating the precise biochemical pathways affected by this compound.

- In Vivo Testing : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Synthesis of Derivatives : Exploring modifications to enhance activity or reduce toxicity.

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(2-chloropyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-16(2,3)13-6-4-11(5-7-13)15(19)12-8-9-18-14(17)10-12/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWZJDSBXRHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.